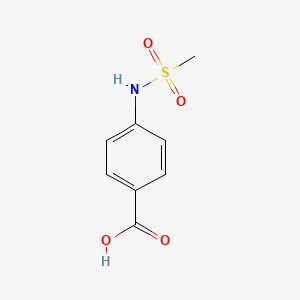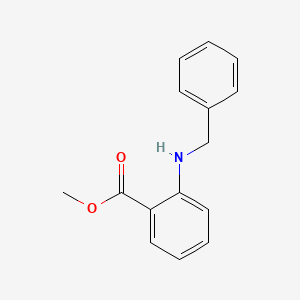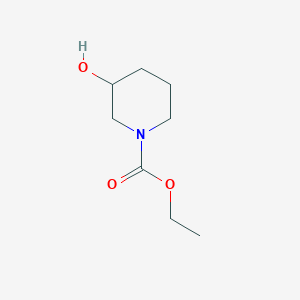![molecular formula C8H10N2S2 B1295745 2-[bis(ethylsulfanyl)methylidene]propanedinitrile CAS No. 18771-38-5](/img/structure/B1295745.png)
2-[bis(ethylsulfanyl)methylidene]propanedinitrile
Overview
Description
This compound is characterized by its molecular formula C8H10N2S2 and a molecular weight of 198.3 g/mol . It is known for its unique chemical structure, which includes two ethylthio groups attached to a methylene bridge, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(ethylsulfanyl)methylidene]propanedinitrile, typically involves the reaction of malononitrile with ethylthiol in the presence of a base. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Reactants: Malononitrile and ethylthiol.
Solvent: Ethanol or methanol.
Catalyst: Base (e.g., sodium hydroxide or potassium hydroxide).
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound, follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[bis(ethylsulfanyl)methylidene]propanedinitrile, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethylthio groups can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., sodium chloride) or amines (e.g., ammonia) are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[bis(ethylsulfanyl)methylidene]propanedinitrile, has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound, is explored for its potential as a drug candidate. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-[bis(ethylsulfanyl)methylidene]propanedinitrile, involves its interaction with specific molecular targets and pathways. The compound’s ethylthio groups and nitrile functionalities allow it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target. The exact mechanism of action varies depending on the specific application and target molecule.
Comparison with Similar Compounds
2-[bis(ethylsulfanyl)methylidene]propanedinitrile, can be compared with other similar compounds, such as:
Malononitrile: A simpler dinitrile compound with the formula C3H2N2. Unlike this compound, it lacks the ethylthio groups, making it less versatile in certain chemical reactions.
Vinylidene cyanide: Another dinitrile compound with the formula C4H2N2. It has a different structure and reactivity profile compared to this compound.
1,1-Dicyanoethylene: A compound with the formula C4H2N2, similar to vinylidene cyanide. It also differs in structure and reactivity from this compound.
The uniqueness of this compound, lies in its ethylthio groups, which provide additional reactivity and versatility in chemical synthesis and applications.
Properties
IUPAC Name |
2-[bis(ethylsulfanyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S2/c1-3-11-8(12-4-2)7(5-9)6-10/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQWUIXBQMGVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=C(C#N)C#N)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073420 | |
| Record name | Propanedinitrile, [bis(ethylthio)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18771-38-5 | |
| Record name | Propanedinitrile, (bis(ethylthio)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018771385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedinitrile, [bis(ethylthio)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[bis(ethylsulfanyl)methylidene]propanedinitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-[(Methylamino)sulphonyl]benzoic acid](/img/structure/B1295684.png)


